molecular formula C18H20N2O5S B4578144 4-methoxy-N-[3-(4-morpholinylsulfonyl)phenyl]benzamide

4-methoxy-N-[3-(4-morpholinylsulfonyl)phenyl]benzamide

Cat. No. B4578144
M. Wt: 376.4 g/mol
InChI Key: YSNCXAYIXQQGPM-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of 4-methoxy-N-[3-(4-morpholinylsulfonyl)phenyl]benzamide involves various chemical reactions including condensation, cyclization, and amination. For instance, compounds with similar structures have been synthesized by condensing specific isocyanates with amines, demonstrating a pathway that may be applicable to the synthesis of the title compound. These procedures often utilize specific catalysts and conditions to achieve the desired product with high purity and yield (Jiu-Fu Lu et al., 2017).

Molecular Structure Analysis

X-ray diffraction techniques have been pivotal in determining the crystal structures of related compounds, providing insights into the molecular geometry, lattice constants, and crystal systems. For example, a study on a novel benzamide derivative revealed its crystallization in a triclinic system with specific lattice constants and angles, highlighting the detailed geometric parameters that could be similar to those of 4-methoxy-N-[3-(4-morpholinylsulfonyl)phenyl]benzamide (S. Demir et al., 2015).

Chemical Reactions and Properties

The chemical reactivity and potential reactions of 4-methoxy-N-[3-(4-morpholinylsulfonyl)phenyl]benzamide can be inferred from studies on similar compounds. These include reactions with morpholine, piperidine, and pyrrolidine, leading to various products such as amides and enamines, depending on the substituents and reaction conditions (K. Buggle et al., 1978).

Physical Properties Analysis

The physical properties, including solubility, melting point, and crystalline structure, are critical for understanding the behavior of 4-methoxy-N-[3-(4-morpholinylsulfonyl)phenyl]benzamide. Studies on benzamide derivatives provide a framework for predicting these properties, which are influenced by molecular structure and intermolecular interactions, such as hydrogen bonding and π-π stacking (Huai‐Lin Pang et al., 2006).

Chemical Properties Analysis

The chemical properties, including reactivity towards various reagents, stability under different conditions, and potential for participating in chemical reactions, are essential for comprehending the versatility of 4-methoxy-N-[3-(4-morpholinylsulfonyl)phenyl]benzamide. Analogous compounds have been examined for their reactivity, highlighting the potential for diverse chemical transformations and applications (N. S. Donskaya et al., 2004).

Scientific Research Applications

Carbonic Anhydrase Inhibition

4-methoxy-N-[3-(4-morpholinylsulfonyl)phenyl]benzamide and related compounds have been explored for their inhibitory effects on carbonic anhydrase (CA) enzymes. These enzymes are critical for various physiological processes, including respiration and acid-base balance. The inhibition of carbonic anhydrases can have therapeutic applications in conditions like glaucoma, epilepsy, and certain forms of edema. Studies have shown that aromatic sulfonamides, including those with structures similar to 4-methoxy-N-[3-(4-morpholinylsulfonyl)phenyl]benzamide, exhibit nanomolar inhibitory activities against several CA isoenzymes, highlighting their potential as CA inhibitors (Supuran, Maresca, Gregáň, & Remko, 2013).

Allosteric CC-Chemokine Receptor 4 Antagonism

In the context of immunology and oncology, the modulation of CC-chemokine receptor 4 (CCR4) can influence tumor microenvironments and immune responses. Indazole arylsulfonamides, which share functional groups with 4-methoxy-N-[3-(4-morpholinylsulfonyl)phenyl]benzamide, have been synthesized and examined as human CCR4 antagonists. These studies have identified compounds with potent antagonistic activity, offering insights into the design of new therapies for conditions where CCR4-mediated signaling plays a role (Procopiou et al., 2013).

Acetylcholinesterase Inhibition

Compounds containing the sulfonamide and benzamide pharmacophores, such as 4-methoxy-N-[3-(4-morpholinylsulfonyl)phenyl]benzamide, have been investigated for their inhibitory effects on acetylcholinesterase (AChE). AChE inhibitors are relevant in treating neurodegenerative diseases like Alzheimer's. Research indicates that these compounds demonstrate significant inhibitory potential against AChE, along with human carbonic anhydrase I and II, at nanomolar levels. The results suggest these compounds could serve as lead compounds for further drug development efforts in neurodegeneration (Tuğrak, Gül, Anıl, & Gülçin, 2020).

Biodegradable Polyesteramides

The research also extends into materials science, where morpholine derivatives, related to 4-methoxy-N-[3-(4-morpholinylsulfonyl)phenyl]benzamide, have been used in the synthesis of biodegradable polyesteramides with pendant functional groups. These materials have applications in biomedical engineering, such as drug delivery systems and tissue engineering scaffolds, due to their degradability and functionality (Veld, Dijkstra, & Feijen, 1992).

properties

IUPAC Name

4-methoxy-N-(3-morpholin-4-ylsulfonylphenyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20N2O5S/c1-24-16-7-5-14(6-8-16)18(21)19-15-3-2-4-17(13-15)26(22,23)20-9-11-25-12-10-20/h2-8,13H,9-12H2,1H3,(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YSNCXAYIXQQGPM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C(=O)NC2=CC(=CC=C2)S(=O)(=O)N3CCOCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20N2O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

376.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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